(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:
(4E)-1: Refers to the E-isomer (trans-isomer) of the double bond at position 1.
[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]: A thiadiazole ring with an ethylthio (ethylsulfanyl) substituent at position 5.
5-(4-fluorophenyl): A phenyl ring with a fluorine substituent at position 5.
4-[hydroxy(thiophen-2-yl)methylidene]: A pyrrolidine ring with a hydroxy group and a thiophen-2-ylmethylidene substituent at position 4.
pyrrolidine-2,3-dione: The core pyrrolidine ring with a ketone group at positions 2 and 3.
- This compound likely has interesting pharmacological properties due to its diverse functional groups.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multi-step organic synthesis.
- Researchers might explore various strategies, such as cyclization reactions, condensations, and functional group transformations.
Chemical Reactions Analysis
Oxidation: The thiadiazole ring could undergo oxidation to form a sulfone or sulfoxide.
Reduction: Reduction of the ketone group could yield a corresponding alcohol.
Substitution: The phenyl ring could undergo halogenation or other substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction), bromine (for halogenation), and oxidizing agents (e.g., potassium permanganate) might be used.
Major Products: The specific products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory compound.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Industry: If scalable synthesis methods are developed, it could find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- Without specific data, we can only speculate. the compound’s functional groups suggest potential interactions with enzymes or receptors.
- Further studies would be needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs, but researchers might compare it to other pyrrolidine-based compounds or thiadiazoles.
- Highlighting its uniqueness would require more detailed structural analysis.
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Properties
Molecular Formula |
C19H14FN3O3S3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H14FN3O3S3/c1-2-27-19-22-21-18(29-19)23-14(10-5-7-11(20)8-6-10)13(16(25)17(23)26)15(24)12-4-3-9-28-12/h3-9,14,25H,2H2,1H3 |
InChI Key |
KTGYQRBXTKOOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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